2-Chloro-8-methoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-8-methoxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of various research studies . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
This compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various spectroscopic methods such as UV-Vis, IR, and NMR .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-8-methoxyquinoline-3-carbaldehyde are classified according to the reactivity of the chlorine atom and aldehydic group . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various techniques such as UV-Vis, IR, and NMR .Scientific Research Applications
Organic Synthesis
- Summary of Application : 2-Chloro-8-methoxyquinoline-3-carbaldehyde is used as a raw material in organic synthesis . It’s used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Methods of Application : The aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .
- Results or Outcomes : The synthesis of these compounds leads to the creation of a variety of heterocyclic organic compounds of different classes having pharmacological activity .
Antibacterial Research
- Summary of Application : 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives have been synthesized and tested for their antibacterial activity .
- Methods of Application : The carbaldehyde group was oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .
- Results or Outcomes : Most of the compounds displayed potent activity against two or more bacterial strains. For example, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa .
Antioxidant Research
- Summary of Application : The radical scavenging activity of these compounds was evaluated .
- Methods of Application : The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picryl hydrazyl (DPPH) .
- Results or Outcomes : All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .
Solvent Production
- Summary of Application : This compound is mainly used as solvents . They are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
- Methods of Application : The specific methods of application in solvent production are not detailed in the source .
- Results or Outcomes : The outcomes include the production of various industrial materials such as paints, plastics, synthetic resins, and dyes .
Perfume and Flavoring Manufacture
- Summary of Application : 2-Chloro-8-methoxyquinoline-3-carbaldehyde is used in the manufacture of perfumes and flavorings .
- Methods of Application : The specific methods of application in perfume and flavoring manufacture are not detailed in the source .
- Results or Outcomes : The outcomes include the production of various perfumes and flavorings .
Antiviral Research
- Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown antiviral activities .
- Methods of Application : The specific methods of application in antiviral research are not detailed in the source .
- Results or Outcomes : The outcomes include the discovery of compounds with potential antiviral activities .
Antimalarial Research
- Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown antimalarial activities .
- Methods of Application : The specific methods of application in antimalarial research are not detailed in the source .
- Results or Outcomes : The outcomes include the discovery of compounds with potential antimalarial activities .
Anti-Inflammatory Research
- Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown anti-inflammatory activities .
- Methods of Application : The specific methods of application in anti-inflammatory research are not detailed in the source .
- Results or Outcomes : The outcomes include the discovery of compounds with potential anti-inflammatory activities .
Antivirus Research
- Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown antivirus activities .
- Methods of Application : The specific methods of application in antivirus research are not detailed in the source .
- Results or Outcomes : The outcomes include the discovery of compounds with potential antivirus activities .
properties
IUPAC Name |
2-chloro-8-methoxyquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGAHTGLODITOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501115 | |
Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
CAS RN |
73568-28-2 | |
Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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